An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Gelucire 44/14
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Gelucire 44/14
For Researchers, Scientists, and Drug Development Professionals
Gelucire® 44/14, a non-ionic surfactant, is a cornerstone excipient in modern pharmaceutical development, particularly for enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its efficacy is largely dictated by its amphiphilic nature, a characteristic quantified by the Hydrophilic-Lipophilic Balance (HLB) system. This guide provides a detailed examination of the HLB value of Gelucire 44/14, its physicochemical properties, relevant experimental protocols, and its mechanistic role in drug delivery.
The Hydrophilic-Lipophilic Balance (HLB) System
The HLB system, originally devised by William C. Griffin, is an empirical scale used to index the degree of hydrophilicity or lipophilicity of non-ionic surfactants. The value, typically ranging from 0 to 20, indicates the surfactant's affinity for aqueous or oil phases and thus predicts its function in a formulation. A higher HLB value signifies greater water solubility and a preference for forming oil-in-water (o/w) emulsions, while a lower value indicates higher oil solubility, making the surfactant suitable for water-in-oil (w/o) emulsions.
HLB Value and Physicochemical Properties of Gelucire 44/14
Gelucire 44/14 is chemically known as lauroyl polyoxyl-32 glycerides. It is produced through an alcoholysis reaction between hydrogenated coconut oil and polyethylene glycol-32 (PEG-32).[1] This composition of glycerides and PEG esters gives it unique self-emulsifying properties.[1]
The "44" in its name refers to its nominal melting point in degrees Celsius, and the "14" denotes its HLB value.[2] Gelucire 44/14's high HLB value of 14 classifies it as a hydrophilic surfactant, making it an effective solubilizer and o/w emulsifying agent.[3] Upon contact with aqueous media, it spontaneously forms a fine dispersion or microemulsion, a critical feature for its role in Self-Emulsifying Drug Delivery Systems (SEDDS).[1][4]
Table 1: Key Physicochemical Properties of Gelucire 44/14
| Property | Value | Reference(s) |
| HLB Value | 14 (Calculated) / 11 (Practical) | [1][5][6] |
| Chemical Name | Lauroyl Polyoxyl-32 Glycerides | [7] |
| Appearance | Waxy, semi-solid block | [7] |
| Melting Range | 42.5 - 47.5 °C (Peak at ~43 °C) | [1][7] |
| Critical Micelle Concentration (CMC) | ~0.07 g/L (or 72 mg/L) | [1][7] |
| Dispersion Characteristics | Self-emulsifies in aqueous media | [7] |
| Resulting Dispersion Type | Fine dispersion / microemulsion (LFCS Type III, SMEDDS) | [7] |
| Mean Micelle/Droplet Diameter | 10 - 100 nm | [1][4] |
Note: While the nominal HLB is 14, some practical or experimentally determined values are cited as 11, which still places it firmly in the hydrophilic, o/w emulsifier category.[1][6]
Experimental Protocols
While the HLB value is often provided by the manufacturer, it can be determined experimentally. An established method involves preparing a series of emulsions of a standard oil (for which the "required HLB" is known) using blends of the unknown surfactant and a surfactant with a known HLB.[8]
Protocol: Emulsion Stability Method
-
Preparation of Surfactant Blends: Prepare a series of blends of Gelucire 44/14 with a surfactant of a known, different HLB value (e.g., a low HLB surfactant like Span 80, HLB = 4.3). The blends should cover a range of HLB values (e.g., from 8 to 15).
-
Emulsion Formation: For each surfactant blend, prepare an oil-in-water emulsion with a standard oil (e.g., paraffinic mineral oil, required HLB ~10) at a fixed oil-to-water and surfactant concentration.
-
Stability Assessment: Evaluate the stability of each emulsion after a set period (e.g., 24 hours). Stability can be assessed visually (creaming, phase separation) or by measuring droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).[8]
-
HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion (e.g., smallest, most uniform droplet size) is considered to match the required HLB of the oil.[8] The HLB of the unknown surfactant (Gelucire 44/14) can then be calculated from the proportions used in the optimal blend.
This protocol outlines the steps to formulate and characterize a Self-Emulsifying Drug Delivery System (SEDDS) using Gelucire 44/14.
Protocol: SEDDS Formulation and Characterization
-
API Solubility Screening: Determine the solubility of the API in molten Gelucire 44/14 (typically at 50-70°C).[1] Differential Scanning Calorimetry (DSC) can provide a more accurate measurement.[1]
-
Formulation Preparation: Melt Gelucire 44/14 at 70-80°C with gentle stirring.[1] Once molten and homogenous, cool to approximately 40°C and add the API, stirring until fully dissolved.[1]
-
Self-Emulsification Assessment: Add a known amount (e.g., 1 g) of the formulation dropwise into a standard volume (e.g., 500 mL) of aqueous medium (e.g., distilled water or simulated gastric fluid) at 37°C with gentle agitation (e.g., 50 rpm).[9]
-
Characterization of the Emulsion:
-
Emulsification Time: Record the time taken for the formulation to form a homogenous emulsion.[9]
-
Visual Observation: Assess the clarity and appearance of the resulting dispersion.
-
Droplet Size and Zeta Potential: Dilute the emulsion and measure the mean globule size, polydispersity index (PDI), and zeta potential using a particle size analyzer.[10]
-
Robustness to Dilution: Dilute the formulation with various media (e.g., water, pH 1.2 buffer) at different ratios (50x, 100x, 1000x) and observe for any phase separation or drug precipitation over 24 hours.[10]
-
-
In Vitro Drug Release: Perform dissolution studies using a USP Type II apparatus to compare the release profile of the SEDDS formulation against the unformulated API.[11]
Mechanism of Bioavailability Enhancement
The high HLB of Gelucire 44/14 is central to its ability to enhance the oral bioavailability of poorly soluble drugs. The mechanism is multi-faceted, involving not only improved solubilization but also interactions with the gastrointestinal tract.
-
Improved Solubilization and Dissolution: Gelucire 44/14 acts as a solid dispersion carrier.[12] When the formulation reaches the aqueous environment of the GI tract, it self-emulsifies, creating fine oil-in-water droplets that contain the dissolved drug. This large surface area dramatically increases the drug's dissolution rate and maintains it in a solubilized state, which is crucial for absorption.[3][13]
-
Inhibition of P-glycoprotein (P-gp) Efflux: P-gp is an efflux pump in the intestinal wall that can expel drug molecules from enterocytes back into the GI lumen, reducing absorption. Studies have shown that Gelucire 44/14 can inhibit P-gp activity, thereby increasing the intracellular concentration of co-administered drugs and enhancing their net absorption.[3][13][14]
-
Inhibition of Presystemic Metabolism: Gelucire 44/14 may also interfere with the activity of metabolic enzymes, such as cytochrome P450s, in the gut wall, reducing first-pass metabolism and increasing the amount of drug that reaches systemic circulation.[13][14]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. eprints.usm.my [eprints.usm.my]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. HLB Calculator - Materials [hlbcalc.com]
- 7. Gelucire® 44/14 ⋅ Gattefossé [gattefosse.com]
- 8. mdpi.com [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. Design and Evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS) of Nimodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ocl-journal.org [ocl-journal.org]
